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molecular formula C28H25ClO3 B8613446 3,4,5-Trisbenzyloxybenzyl Chloride CAS No. 96277-83-7

3,4,5-Trisbenzyloxybenzyl Chloride

Cat. No. B8613446
M. Wt: 444.9 g/mol
InChI Key: QXTAPRJMIVFHGQ-UHFFFAOYSA-N
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Patent
US06846492B2

Procedure details

40.0 g (0.33 mol) of thionyl chloride are added dropwise at room temperature to a suspension of 12.0 g (0.028 mol) of 3,4,5-trisbenzyloxybenzyl alcohol in 100 ml of diethyl ether. Heating is then carried out at reflux for 2 hours, resulting in a clear solution. After removal of excess thionyl chloride and solvent, the residue is recrystallised from isopropanol/hexane.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:12][C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:20]=1[O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:16]O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(OCC)C>[CH2:5]([O:12][C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:20]=1[O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:16][Cl:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(CO)C=C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
resulting in a clear solution
CUSTOM
Type
CUSTOM
Details
After removal of excess thionyl chloride and solvent
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from isopropanol/hexane

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(CCl)C=C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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